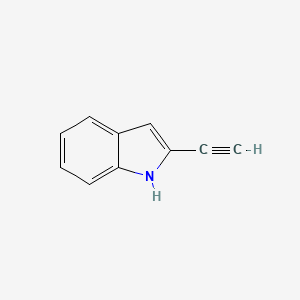

2-Ethynyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWBXQOYASJNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynyl 1h Indole and Its Advanced Derivatives

Direct Alkynylation Strategies for Indole (B1671886) Nuclei

Direct C-H alkynylation offers an atom-economical and efficient route to introduce an ethynyl (B1212043) group onto the indole scaffold, avoiding the need for pre-functionalization.

C2-Selective C–H Alkynylation Approaches

Achieving selectivity at the C2-position of the indole ring is a significant challenge due to the intrinsic electronic properties that favor reactions at the C3-position. However, specialized catalytic systems have been developed to overcome this hurdle.

A notable advancement in C2-selective alkynylation involves the use of a cobalt(III) catalyst. nih.govacs.orgacs.org This method employs a pyrimidyl directing group on the indole nitrogen to steer the alkynylation specifically to the C2 position. The reaction utilizes a hypervalent iodine-alkyne reagent, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), as the alkyne source. acs.orgacs.org

The reaction conditions are typically redox-neutral and tolerate a wide array of functional groups on the indole ring, including halides (-F, -Cl, -Br), esters (-CO2Me), and nitriles (-CN). nih.govacs.orgacs.org The process is robust, providing a reliable pathway to C2-alkynylated indoles. nih.govacs.org A key advantage of this protocol is the straightforward removal of both the N-pyrimidyl directing group and the triisopropylsilyl (TIPS) protecting group in a one-pot procedure, yielding the desired 2-ethynyl-1H-indole. acs.orgacs.org For instance, a gram-scale reaction has been demonstrated to proceed smoothly, highlighting its synthetic utility. acs.org

A typical catalytic system involves [CoCp*(CO)I2] as the catalyst, AgF as an additive, and Mg(OCH3)2 as a base in a solvent like CF3CH2OH at elevated temperatures. acs.org Control experiments have confirmed the necessity of the cobalt catalyst for the reaction to proceed. acs.org

Table 1: Cobalt(III)-Catalyzed C2-Alkynylation of Indoles

| Catalyst | Alkyne Source | Directing Group | Key Features | Ref |

|---|

This table summarizes the key components and features of the cobalt-catalyzed C2-alkynylation of indoles.

Palladium catalysis has also been successfully applied to the direct C2-alkynylation of indoles. researchgate.netdatapdf.comacs.org Similar to the cobalt-catalyzed methods, these protocols often utilize hypervalent iodine reagents like TIPS-EBX. researchgate.netdatapdf.comacs.orgepfl.ch This approach provides a direct and convenient route to substituted 2-alkynyl indoles with very high C2 selectivity. researchgate.netdatapdf.comacs.org

A significant advantage of this palladium-catalyzed reaction is its orthogonality to traditional Pd(0) cross-coupling reactions, as it tolerates bromide and iodide substituents on the indole core. researchgate.netdatapdf.comacs.org The reaction proceeds at room temperature under an air atmosphere, making it experimentally convenient. researchgate.net The catalyst of choice is often a Pd(II) salt, such as Pd(MeCN)4(BF4)2. researchgate.netepfl.ch

The scope of this method is broad, accommodating various N-alkylated indoles. datapdf.com The triisopropylsilyl protecting group on the alkyne is crucial for the reaction's success and can be readily removed post-alkynylation to furnish the terminal alkyne, which is available for further synthetic transformations. researchgate.netdatapdf.comacs.org

Table 2: Palladium-Catalyzed C2-Alkynylation of N-Alkylated Indoles

| Catalyst | Alkynylating Reagent | Key Features | Ref |

|---|

This table highlights the essential components and advantages of the palladium-catalyzed C2-alkynylation of indoles.

Cyclization Reactions to Construct the this compound Scaffold

An alternative to direct functionalization is the construction of the indole ring itself from appropriately substituted precursors, a strategy that can directly install the desired ethynyl group at the C2-position.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals, particularly palladium, play a pivotal role in catalyzing the cyclization of ortho-substituted anilines to form the indole nucleus.

The cyclization of 2-alkynylanilines is a powerful and versatile method for synthesizing 2-substituted indoles. mdpi.commdpi.com This approach often begins with a Sonogashira cross-coupling reaction between an ortho-haloaniline and a terminal alkyne to generate the 2-alkynylaniline precursor. mdpi.com Subsequent intramolecular cyclization, catalyzed by a palladium species, yields the indole ring. mdpi.com

These reactions can be performed in various solvents, including aqueous micellar media using surfactants like TPGS-750-M, which offers a greener alternative to traditional organic solvents. mdpi.com In some instances, Pd(OAc)2 alone can catalyze the cyclization of unprotected 2-alkynylanilines. mdpi.com The reaction conditions, such as the heating method (conventional vs. microwave), can influence the reaction outcome and yield. mdpi.com

Tandem Sonogashira-cyclization reactions have also been developed, allowing for a one-pot synthesis of 2-substituted indoles from ortho-iodoanilines and terminal alkynes. mdpi.com For example, a system of Pd(OAc)2 with a ligand like Xphos in an aqueous micellar environment can facilitate this tandem process. mdpi.com The versatility of this method allows for the synthesis of a wide range of 2-substituted indoles, including those with alkyl, aryl, and heterocyclic substituents. mdpi.com

Furthermore, palladium catalysts can be used for the carbonylative cyclization of 2-alkynylanilines with aryl iodides to produce N-acyl indoles, demonstrating the broad applicability of this strategy. rsc.org

Table 3: Examples of 2-Substituted Indoles Synthesized via Palladium-Catalyzed Cyclization of 2-Alkynylanilines

| Starting 2-Alkynylaniline | Product | Yield | Ref |

|---|---|---|---|

| 2-(Thiophen-3-ylethynyl)aniline | 2-(Thiophen-3-yl)-1H-indole | 55% | mdpi.com |

| 2-(Oct-1-yn-1-yl)aniline | 2-Hexyl-1H-indole | 56% | mdpi.com |

This interactive table provides examples of 2-substituted indoles prepared through palladium-catalyzed cyclization, showcasing the versatility of the method.

Palladium-Catalyzed Cyclizations of 2-Alkynylanilines and Related Precursors

Sonogashira Cross-Coupling/Cyclization Tandem Processes

The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has been effectively integrated into tandem sequences to construct the indole nucleus. This approach typically involves the coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to yield the indole ring.

A common strategy begins with the Sonogashira coupling of an o-iodoaniline with an alkyne. mdpi.comresearchgate.net The resulting 2-ethynylaniline (B1227618) derivative can then undergo cyclization to form the indole. For instance, the reaction of o-iodoanilines with terminal alkynes catalyzed by a palladium complex and a copper(I) co-catalyst, followed by cyclization, provides a direct route to 2-substituted indoles. mdpi.comrsc.org Researchers have developed one-pot procedures where the Sonogashira coupling is immediately followed by a cyclization step, streamlining the synthesis. mdpi.comrsc.org For example, unprotected o-iodoaniline can react with various alkynes in the presence of a palladium catalyst and triethylamine; subsequent heating with an additional palladium source can induce cyclization to afford the corresponding indoles. mdpi.com

The efficiency of these tandem processes can be influenced by the choice of catalyst, ligands, and reaction conditions. Systems such as Pd(CH₃CN)₂Cl₂ with XPhos have been utilized in aqueous solutions of surfactants like TPGS-750-M, allowing the reaction to proceed under microwave irradiation at moderate temperatures. mdpi.com The use of a palladium-on-carbon catalyst in conjunction with zinc chloride as a co-catalyst offers an alternative to the traditional copper co-catalyst for the synthesis of N-protected indoles from N-tosyl-2-iodoanilines and terminal alkynes. mdpi.com

Table 1: Sonogashira Cross-Coupling/Cyclization Tandem Processes

| Starting Materials | Catalyst System | Key Conditions | Product Type | Reference |

| o-Iodoaniline, Terminal Alkyne | Pd(CH₃CN)₂Cl₂, XPhos | TPGS-750-M in H₂O, MW, 80 °C | 2-Substituted-1H-indole | mdpi.com |

| o-Iodoaniline, Terminal Alkyne | Pd(OAc)₂ | Et₃N, then heat at 100 °C (MW) | 2-Substituted-1H-indole | mdpi.com |

| N-Tosyl-2-iodoaniline, Terminal Alkyne | 10% Pd/C, PPh₃, ZnCl₂ | DMF, 110 °C | N-Tosyl-2-substituted-indole | mdpi.com |

| 2-Iodoaniline, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Stepwise synthesis | 2-Substituted Indole | mdpi.com |

Cascade C–H Activation and Cyclization Pathways

Cascade reactions involving C–H activation have emerged as an atom-economical and efficient strategy for indole synthesis. These methods avoid the pre-functionalization of starting materials, such as halogenation, which is often required in traditional cross-coupling reactions.

Palladium-catalyzed cascade C–H activation reactions have been successfully employed for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates. longdom.orgresearchgate.net This approach utilizes readily available starting materials and demonstrates excellent functional group compatibility. longdom.org The mechanism often involves the regioselective C-H activation at the C2 position of the indole nucleus. longdom.org For instance, the reaction of anilines with alkynes bearing a removable directing group can lead to the formation of decorated indoles through a C–H/N–H activation strategy catalyzed by nickel, without the need for metal oxidants. rsc.org

Rhodium catalysts have also proven effective in mediating cascade C–H activation and cyclization. nih.gov For example, Rh(III)-catalyzed C–H indolation of 8-methylquinolines with 2-alkynylanilines proceeds via sp³ C–H activation to produce indole-tethered quinoline (B57606) derivatives. nih.gov This methodology can be extended to the C(sp²)–H activation of quinoline-N-oxide, leading to the formation of biologically relevant oxindolyl-quinolines through a cascade involving regioselective alkyne insertion, oxygen-atom-transfer, and intramolecular nucleophilic cyclization. nih.gov

Table 2: Cascade C–H Activation and Cyclization Pathways

| Catalyst System | Reactants | Key Features | Product Type | Reference |

| Palladium(II) | Indole, Ethyl bromoacetate | Regioselective C2-alkylation | Ethyl 2-(1H-indol-2-yl)acetate | longdom.orgresearchgate.net |

| Nickel | Aniline (B41778) (with removable directing group), Alkyne | C–H/N–H activation, oxidant-free | Decorated indoles | rsc.org |

| Rhodium(III) | 8-Methylquinoline, 2-Alkynylaniline | sp³ C–H activation | Indole-tethered quinoline | nih.gov |

| Rhodium(III) | Quinoline-N-oxide, Methoxybiaryl ynone | C(sp²)–H activation, OAT, cyclization | Oxindolyl-quinoline | nih.gov |

Norbornene-Mediated Palladium Catalysis in Indole Formation

Norbornene plays a crucial role as a transient mediator in palladium-catalyzed C–H functionalization reactions, enabling the synthesis of complex indole structures. The Catellani reaction, which utilizes norbornene, has been adapted for the direct and regioselective C2-alkylation of indoles. longdom.orgnih.gov

This methodology facilitates the regioselective alkylation of the C-H bond adjacent to the NH group in 1H-indoles using primary alkyl bromides, yielding 2-alkyl-1H-indoles under mild conditions. organic-chemistry.org The mechanism involves the formation of an N-norbornene type palladacycle as a key intermediate. nih.gov The oxidative addition of an alkyl bromide to the Pd(II) center of this intermediate is often the rate-determining step. nih.gov This strategy has been successfully applied to the synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates. researchgate.net Furthermore, this approach has been extended to a one-step synthesis of annulated indoles from (N–H) indoles and dibromoalkanes, proceeding through a C2-alkylation followed by a regioselective cyclization. rsc.org

Table 3: Norbornene-Mediated Palladium Catalysis in Indole Formation

| Reactants | Catalyst System | Key Intermediate | Product Type | Reference |

| 1H-Indole, Primary alkyl bromide | Palladium/Norbornene | N-Norbornene type palladacycle | 2-Alkyl-1H-indole | organic-chemistry.org |

| Indole, Ethyl bromoacetate | Pd(PhCN)Cl₂, Norbornene | N-Norbornene type palladacycle | Ethyl 2-(1H-indol-2-yl)acetate | researchgate.net |

| (N–H) Indole, Dibromoalkane | Palladium/Norbornene | - | Annulated indoles | rsc.org |

Copper-Catalyzed Cyclizations from 2-Ethynylaniline Derivatives

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indoles from 2-ethynylaniline derivatives. These reactions often proceed under mild conditions and exhibit broad substrate scope.

Copper(II) salts have been shown to effectively catalyze the cyclization of 2-ethynylaniline derivatives. organic-chemistry.orgcapes.gov.br For instance, Cu(OAc)₂ is an effective catalyst for synthesizing 1-sulfonylindoles, while Cu(OCOCF₃)₂ is more suitable for primary aniline derivatives. acs.org A notable advancement is the development of a copper(II)-catalyzed cyclization that can be performed at room temperature in a mixture of water and methanol, using 1-ethylpiperidine (B146950) as an additive. organic-chemistry.orgcapes.gov.br This system is particularly effective for bulky substrates and allows for catalyst recycling, making it amenable to large-scale synthesis. organic-chemistry.org

Copper-catalyzed reactions can also be part of tandem processes. For example, the Castro-Stephens reaction, which utilizes copper, can be the final indolization step in a palladium-catalyzed Sonogashira reaction sequence. researchgate.net Furthermore, copper catalysis can facilitate in situ functionalization. A Cu(II)-catalyzed domino coupling/cyclization of 2-alkynylanilines with boronic acids under aerobic conditions allows for the straightforward assembly of 1,2-disubstituted indoles. organic-chemistry.org

Table 4: Copper-Catalyzed Cyclizations from 2-Ethynylaniline Derivatives

| Catalyst | Substrate | Key Conditions | Product Type | Reference |

| Cu(OAc)₂ | 1-Sulfonyl-2-ethynylaniline | - | 1-Sulfonylindole | acs.org |

| Cu(OCOCF₃)₂ | Primary 2-ethynylaniline | - | Indole | acs.org |

| Copper(II) salts | 2-Ethynylaniline derivatives | H₂O/MeOH, 1-ethylpiperidine, RT | Indole | organic-chemistry.orgcapes.gov.br |

| CuI | 2-Alkynyl-N-arylideneanilines, Alcohols | Toluene (B28343), 100 °C | N-(Alkoxybenzyl)indole | researchgate.net |

| Cu(II) | 2-Alkynylaniline, Boronic acid | Aerobic conditions | 1,2-Disubstituted indole | organic-chemistry.org |

Gold-Catalyzed Annulation Protocols

Gold catalysts have emerged as powerful tools for the annulation of 2-ethynylaniline derivatives, offering mild reaction conditions and high efficiency.

Gold(III) salts, such as NaAuCl₄·2H₂O, can catalyze the annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures at room temperature to produce indole derivatives in good yields. rsc.orgorganic-chemistry.org This methodology can be extended to one-pot protocols for the synthesis of 3-haloindoles. organic-chemistry.org Gold catalysis can also be combined with other transformations in a single pot. For example, the Au(III)-catalyzed cyclization of 2-alkynylanilines can be followed by a Au(I)-catalyzed direct C3-alkynylation using a benziodoxolone reagent, providing a straightforward route to 2-substituted-3-alkynylindoles. beilstein-journals.org

In a different approach, a gold-catalyzed oxidation of the triple bond in 1-(2-ethynylphenyl)-1H-indoles, followed by an acid-promoted intramolecular cyclization at the indole C2 position, leads to the synthesis of indolo[1,2-a]quinolin-5(6H)-ones in good to excellent yields. unimi.itresearchgate.net This transformation is versatile and tolerates a wide array of substituents. unimi.it

Table 5: Gold-Catalyzed Annulation Protocols

| Catalyst System | Substrate | Key Transformation | Product Type | Reference |

| Au(III) salts | 2-Alkynylanilines | Annulation | Indole derivatives | organic-chemistry.org |

| NaAuCl₄·2H₂O | 2-Alkynylanilines | Heteroannulation | Indole pseudo-C-nucleosides | rsc.org |

| Au(III) / Au(I) | 2-Alkynylanilines | Cyclization / C3-alkynylation | 2-Substituted-3-alkynylindoles | beilstein-journals.org |

| Gold / Acid | 1-(2-Ethynylphenyl)-1H-indoles | Oxidation / Cyclization | Indolo[1,2-a]quinolin-5(6H)-ones | unimi.itresearchgate.net |

Indium-Catalyzed Cyclization Approaches

Indium catalysts provide a unique avenue for the cyclization of 2-ethynylanilines. The outcome of the reaction can be highly dependent on the substituent on the alkyne terminus.

Indium-catalyzed cyclization of 2-ethynylanilines bearing an alkyl or aryl group on the terminal alkyne affords polyfunctionalized indole derivatives in good yields. organic-chemistry.org In contrast, when the alkyne is substituted with a trimethylsilyl (B98337) group or is unsubstituted, the reaction proceeds via an intermolecular dimerization to yield polysubstituted quinoline derivatives. organic-chemistry.org This divergent reactivity highlights the nuanced control that can be exerted in these catalytic systems.

Table 6: Indium-Catalyzed Cyclization Approaches

| Catalyst | Substrate | Alkyne Substituent | Product Type | Reference |

| Indium | 2-Ethynylaniline | Alkyl or Aryl | Polyfunctionalized indole | organic-chemistry.org |

| Indium | 2-Ethynylaniline | Trimethylsilyl or H | Polysubstituted quinoline | organic-chemistry.org |

Explorations of Other Transition Metal Catalysts (e.g., Nickel, Rhodium, Ruthenium)

Beyond the more commonly used palladium, copper, and gold, other transition metals have been explored for the synthesis of this compound and its derivatives, each offering unique reactivity and advantages.

Nickel: Nickel catalysts provide a versatile and cost-effective option for indole synthesis. Nickel-catalyzed alkyne annulations with anilines that have removable directing groups can proceed via a C–H/N–H activation strategy to form decorated indoles with excellent selectivity and without the need for external metal oxidants. rsc.org

Rhodium: Rhodium catalysts have been successfully used in the synthesis of indole derivatives under mild conditions. A rhodium-catalyzed tandem cyclization-addition sequence between 2-ethynylanilines and isocyanates provides 2-substituted indole-3-carboxamides in very good yields at room temperature. organic-chemistry.org This method exhibits broad substrate scope and good functional group compatibility. organic-chemistry.org Additionally, rhodium-catalyzed [2+2+2] cycloadditions of alkynyl-ynamides with carbon disulfide have been developed to synthesize novel indolo-annulated thiopyranethiones. scirp.org

Ruthenium: Ruthenium catalysts are effective for the cyclization of various aniline derivatives to form indoles. For instance, a Ru(II)-catalyzed intermolecular annulation of N-aryl-2-aminopyridines and sulfoxonium ylides provides a simple and efficient route to a wide variety of functionalized indoles. rsc.org Ruthenium catalysts can also mediate the cycloisomerization of 2-alkynylanilides to produce 3-substituted indoles. tandfonline.com Another approach involves the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes, which proceeds through a 1,5-hydrogen shift of a ruthenium-vinylidene intermediate to form indene (B144670) derivatives. organic-chemistry.orgacs.org

Table 7: Other Transition Metal Catalysts in Indole Synthesis

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

| Nickel | Alkyne Annulation (C–H/N–H activation) | Anilines (with removable directing group), Alkynes | Decorated Indoles | rsc.org |

| Rhodium | Tandem Cyclization-Addition | 2-Ethynylanilines, Isocyanates | 2-Substituted Indole-3-carboxamides | organic-chemistry.org |

| Rhodium | [2+2+2] Cycloaddition | Alkynyl-ynamides, Carbon Disulfide | Indolo-annulated Thiopyranethiones | scirp.org |

| Ruthenium(II) | Intermolecular Annulation | N-Aryl-2-aminopyridines, Sulfoxonium Ylides | Functionalized Indoles | rsc.org |

| Ruthenium | Cycloisomerization | 2-Alkynylanilides | 3-Substituted Indoles | tandfonline.com |

| Ruthenium | Cyclization (1,5-H shift) | 2-Alkyl-1-ethynylbenzenes | Indene Derivatives | organic-chemistry.orgacs.org |

Metal-Free and Electrocatalytic Cyclization Methods

The movement towards greener and more sustainable chemical manufacturing has spurred the development of synthetic methods that avoid the use of heavy metals, which are often toxic and costly. Electrocatalysis, in particular, has emerged as a powerful tool, utilizing clean electricity to drive chemical transformations.

Electrochemical Intramolecular C(sp²)–H Amination

A notable metal-free approach for the synthesis of the indole core involves an electrochemical intramolecular C(sp²)–H amination. acs.orgnih.govfrontiersin.org This method facilitates a switchable synthesis of both indoline (B122111) and indole derivatives from readily available 2-vinyl anilines. acs.orgnih.gov The process is mediated by iodine, which plays a crucial role in the cyclization cascade. acs.orgorganic-chemistry.org

The reaction is typically carried out in an undivided cell, using electricity as the oxidant, thereby eliminating the need for external chemical oxidants. frontiersin.orgorganic-chemistry.org Optimization studies have identified that using tetramethylammonium (B1211777) iodide (Me₄NI) in a mixture of acetonitrile (B52724) and water, with ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) as an auxiliary electrolyte, provides high yields. organic-chemistry.org The proposed mechanism is believed to proceed through an ionic pathway rather than a radical one. organic-chemistry.org The initial step involves the electrochemical oxidation of iodide to iodine. This is followed by a nucleophilic attack and deprotonation steps to form the cyclized product. organic-chemistry.org A key feature of this methodology is its switchable nature; by selecting different additives, the reaction can be directed to selectively produce either indolines or indoles. acs.orgorganic-chemistry.org

Table 1: Optimized Conditions for Iodine-Mediated Electrochemical C(sp²)–H Amination

| Parameter | Condition |

|---|---|

| Mediator | Tetramethylammonium Iodide (Me₄NI) |

| Solvent | CH₃CN/H₂O (5/1) |

| Auxiliary Electrolyte | NH₄PF₆ |

| Current | 5 mA (constant) |

| Key Feature | Metal- and external oxidant-free frontiersin.org |

Dehydrogenative Cyclization of 2-Vinylanilides

Electrocatalysis also enables the efficient dehydrogenative cyclization of 2-vinylanilides to form substituted indoles. organic-chemistry.orgnih.govacs.org This sustainable method often employs an organic redox catalyst, such as phenothiazine, and circumvents the need for external chemical oxidants. organic-chemistry.orgnih.gov The reaction setup typically consists of a reticulated vitreous carbon anode and a platinum cathode in an acetonitrile/water solvent system at elevated temperatures. organic-chemistry.org

The mechanism is understood to proceed via a radical pathway. The electrochemical oxidation of the 2-vinylanilide, facilitated by the organic redox catalyst, generates a nitrogen-centered radical. This radical then undergoes intramolecular cyclization to furnish the indole ring. organic-chemistry.org The protocol demonstrates broad substrate compatibility, allowing for the synthesis of various 3-substituted and 2,3-disubstituted indoles. organic-chemistry.orgacs.org However, limitations have been observed with monosubstituted alkenes and certain N-protected anilides. organic-chemistry.org A significant advantage of this approach is its scalability, highlighting its practical utility in organic synthesis. organic-chemistry.org Furthermore, variations of this method using a recyclable selenium catalyst have been developed, expanding the scope to include the synthesis of functionalized azaindoles under mild, metal- and oxidant-free conditions. nih.gov

Table 2: Key Features of Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Organic redox catalyst (e.g., phenothiazine) or Selenium | organic-chemistry.orgnih.gov |

| Oxidant | Electricity (no external chemical oxidant required) | organic-chemistry.orgnih.govacs.org |

| Reaction Type | Dehydrogenative Cyclization | organic-chemistry.orgnih.gov |

| Products | 3-Substituted and 2,3-disubstituted indoles | organic-chemistry.orgacs.org |

| Sustainability | Metal-free, avoids stoichiometric waste | organic-chemistry.org |

Modified Madelung Indole Synthesis Strategies

The Madelung synthesis, a classic method involving the high-temperature, base-mediated intramolecular cyclization of N-phenylamides, has been modified to proceed under milder conditions and with greater versatility. wikipedia.org Traditional conditions often require strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org

Modern modifications focus on increasing the acidity of the benzylic protons to facilitate anion formation under less harsh conditions. researchgate.net One such strategy involves the introduction of electron-withdrawing groups on the starting N-acyl-o-toluidines. researchgate.net For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters or carboxylic acids. The resulting N-lithioketamine intermediate undergoes an intramolecular heteroatom Peterson olefination to yield the indole. wikipedia.org

Another advancement is the development of one-pot, two-step procedures. nih.gov For example, 1,2-disubstituted-3-tosylindoles can be synthesized from N-(2-(bromomethyl)phenyl)-N-phenylbenzamides. The process involves a nucleophilic substitution with a sulfinate salt, followed by base-induced cyclization, all within a single reaction vessel. nih.gov This approach is operationally simple and avoids the use of transition metals. nih.gov Copper-catalyzed tandem amidation/cyclization processes have also been designed, expanding the scope of the Madelung-type synthesis from readily available 2-halophenylacetonitriles. clockss.org

Table 3: Comparison of Madelung Synthesis Strategies

| Strategy | Key Features | Base/Reagent | Temperature |

|---|---|---|---|

| Classic Madelung | Intramolecular cyclization of N-phenylamides | Strong base (e.g., NaOEt) | 200-400 °C |

| Smith Modification | Uses 2-alkyl-N-trimethylsilyl anilines | Organolithium reagents | Milder than classic |

| One-Pot Modification | One-pot substitution and cyclization | DBN | 100 °C |

Aryl Triazole Ring-Opening and Subsequent Indole Cyclization

A novel, metal-free, two-step synthetic route to indole derivatives has been developed starting from 1-aryl-1H-1,2,3-triazoles. mdpi.comnih.gov This strategy ingeniously repurposes the C4 and C5 atoms of the triazole ring to form the C2 and C3 atoms of the indole core. mdpi.com

The first step of the sequence involves a thermal, metal-free ring-opening of the aryl triazole. mdpi.comresearchgate.net This proceeds through a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to generate a reactive ketenimine intermediate. mdpi.comnih.gov This intermediate can then be trapped by an amine nucleophile to form an N-aryl ethene-1,1-diamine (B14131556). nih.gov

In the second step, the formed N-aryl ethene-1,1-diamine undergoes an oxidative cyclization in the presence of iodine to yield the final 1H-indole product. mdpi.comnih.gov This method allows for the synthesis of indoles bearing substituents at the C2 position. nih.gov The choice of the N-nucleophile used to trap the ketenimine can influence the selectivity of the final product, leading to either 1H-indoles or 1-aryl-1H-indoles. researchgate.net This approach has been successfully applied to the synthesis of complex molecules, including purine-indole-carbazole conjugates. mdpi.com

Advanced Synthetic Methodologies and Sustainable Chemistry Principles

In alignment with the principles of green and sustainable chemistry, significant efforts have been directed towards developing advanced synthetic protocols that maximize efficiency while minimizing waste and energy consumption. One-pot and multicomponent reactions are at the forefront of this endeavor.

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions (MCRs) offer substantial advantages by combining multiple synthetic steps into a single operation, which saves time, reagents, and solvents, and often simplifies purification procedures. acs.orgekb.eg

Several multicomponent strategies have been devised for the de novo synthesis of the indole nucleus. One innovative two-step, one-pot reaction involves an Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. The resulting intermediate undergoes an acid-induced cyclization to deliver the indole core under mild conditions in ethanol, without the need for a metal catalyst. rsc.org Another example is a four-component reaction of arylglyoxal, a 1,3-dicarbonyl compound, indole, and an aromatic amine, which yields polysubstituted pyrroles attached to an indole scaffold in a chromatography- and catalyst-free manner. acs.org

Palladium-catalyzed one-pot reactions are also prevalent for constructing 2-substituted indoles. A common approach is the heteroannulation of o-haloanilines with terminal alkynes, such as phenylacetylene. nih.gov This reaction, often a tandem Sonogashira coupling followed by intramolecular cyclization, can be performed under mild conditions. nih.govmdpi.com For instance, the synthesis of 2-arylindoles can be achieved using a Pd(PPh₃)₂Cl₂ catalyst in DMF at room temperature. nih.gov Gold catalysis has also been employed in one-pot sequences; for example, the oxidation of a triple bond in 1-(2-ethynylphenyl)-1H-indoles followed by an acid-promoted intramolecular cyclization yields complex indolo[1,2-a]quinolin-5(6H)-ones. unimi.it These methods highlight the power of one-pot protocols to rapidly build molecular complexity from simple starting materials. nih.govunimi.it

Table 4: Examples of One-Pot and Multicomponent Indole Syntheses

| Reaction Type | Components/Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ugi MCR/Cyclization | Aniline, glyoxal dimethyl acetal, formic acid, isocyanide | Acid, Ethanol | Indole core | rsc.org |

| Four-Component Reaction | Arylglyoxal, 1,3-dicarbonyl, indole, amine | Heat, green solvent | Indole-pyrrole conjugates | acs.org |

| Tandem Sonogashira/Cyclization | o-Haloaniline, terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Substituted indoles | nih.gov |

| One-Pot Gold/Acid Catalysis | 1-(2-Ethynylphenyl)-1H-indole | Gold catalyst, Acid | Indolo[1,2-a]quinolin-5(6H)-ones | unimi.it |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.govscielo.org.mx The application of microwave irradiation in the synthesis of indole derivatives, particularly through the cyclization of 2-alkynylanilines, has been a subject of considerable research. nih.govresearchgate.net

The mechanism behind MAOS involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. scielo.org.mxsciforum.net This efficient energy transfer can positively influence polar intermediates, which are common in reactions like the Madelung indole synthesis. sciforum.net Research has shown that microwave irradiation can successfully promote the cycloisomerization of 2-alkynylaniline derivatives in water without the need for any added metal catalyst, acid, or base—a feat not achievable through conventional heating methods. researchgate.net

In palladium-catalyzed oxidative cyclization reactions for preparing indole-3-carboxylate (B1236618) derivatives, microwave heating has demonstrated superior results compared to conventional oil bath heating. For instance, the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate from its corresponding arylenamide precursor under microwave irradiation was completed in just 1 hour with a 92% yield, whereas conventional heating required 3 hours to achieve a 75% yield. mdpi.com This efficiency is a common theme across various substituted anilines, highlighting the utility of MAOS in generating diverse indole structures. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Indole Synthesis mdpi.com

| Entry | Starting Enamine | Product | Heating Method | Time (h) | Yield (%) |

| 1 | Methyl-(Z)-3-((4-chlorophenyl)imino)butanoate | Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Microwave | 1 | 90 |

| 2 | Methyl-(Z)-3-((4-chlorophenyl)imino)butanoate | Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Conventional | 16 | 73 |

| 3 | Methyl-(Z)-3-((2,4-dichlorophenyl)imino)butanoate | Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | Microwave | 1 | 93 |

| 4 | Methyl-(Z)-3-((2,4-dichlorophenyl)imino)butanoate | Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | Conventional | 3 | 85 |

| 5 | Methyl-(Z)-3-((4-nitrophenyl)imino)butanoate | Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Microwave | 1 | 92 |

| 6 | Methyl-(Z)-3-((4-nitrophenyl)imino)butanoate | Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Conventional | 3 | 75 |

Aqueous Micellar Medium Reactions

The use of aqueous micellar media represents a significant advancement in green chemistry, particularly for transition metal-catalyzed reactions that traditionally suffer from the poor solubility of organic substrates in water. Surfactants form micelles in water, creating nanoreactors that can solubilize nonpolar organic compounds and facilitate reactions. bohrium.commdpi.com

A highly effective method for the synthesis of 2-substituted indoles involves the palladium-catalyzed cyclization of unprotected 2-alkynylanilines in a 3% aqueous solution of the surfactant TPGS-750-M. bohrium.commdpi.comresearchgate.net This approach is notable because it avoids the need for protecting groups on the aniline nitrogen, thereby improving atom economy by eliminating protection and deprotection steps. bohrium.com The reaction proceeds efficiently using palladium(II) acetate (B1210297) as the sole catalyst, without the need for additional ligands. mdpi.comresearchgate.net

Interestingly, the mode of heating has a significant impact on the reaction's success. For many substrates, conventional heating at 80°C provides better yields and fewer by-products compared to microwave dielectric heating. bohrium.comresearchgate.net The reaction is also sensitive to the presence of an acid, with acetic acid generally improving yields. bohrium.com This micellar catalysis approach has also been extended to a one-pot, tandem Sonogashira coupling and cyclization reaction to produce indoles directly from iodoanilines and terminal alkynes. bohrium.commdpi.com

Table 2: Synthesis of 2-Substituted Indoles in Aqueous Micellar Medium bohrium.com

| Entry | Starting o-Alkynylaniline | Product | Heating Method | Time (h) | Yield (%) |

| 1 | o-[2-(4-Methoxy-3-tolyl)ethynyl]aniline | 2-(4-Methoxy-3-methylphenyl)-1H-indole | Conventional (80°C) | 6 | 78 |

| 2 | o-[2-(4-Methoxy-3-tolyl)ethynyl]aniline | 2-(4-Methoxy-3-methylphenyl)-1H-indole | Microwave (80°C, PowerMax off) | 1 | 70 |

| 3 | 2-(Phenylethynyl)aniline | 2-Phenyl-1H-indole | Conventional (80°C) | 6 | 82 |

| 4 | 2-((4-Fluorophenyl)ethynyl)aniline | 2-(4-Fluorophenyl)-1H-indole | Conventional (80°C) | 6 | 75 |

| 5 | 2-((3-Chlorophenyl)ethynyl)aniline | 2-(3-Chlorophenyl)-1H-indole | Conventional (80°C) | 6 | 65 |

Solid-State Synthesis via Grindstone Technique for Indole Derivatives

The grindstone technique, a form of mechanochemistry, is an environmentally benign method for conducting organic synthesis. medcraveonline.commedcraveonline.com It involves the grinding of reactants together, often in a solvent-free environment, using a mortar and pestle. medcraveonline.commedcraveonline.com The activation energy required for the reaction is supplied by the friction generated during grinding, which promotes efficient mixing and close contact between molecules. medcraveonline.com This method is advantageous due to its simplicity, reduced pollution, lower cost, and often results in enhanced reaction rates and higher yields compared to conventional solution-based methods. medcraveonline.comjocpr.com

This solvent-free approach has been successfully applied to the multi-component synthesis of various indole derivatives. For example, spiro indole derivatives have been prepared in excellent yields by grinding isatin, malononitrile, and a thione derivative with a few drops of piperidine (B6355638) as a catalyst. medcraveonline.commedcraveonline.com The reaction proceeds rapidly at room temperature, often solidifying within 10-15 minutes, which indicates the completion of the reaction. medcraveonline.com The work-up procedure is remarkably simple, typically involving only washing the solid product with cold water. medcraveonline.commedcraveonline.com

Similarly, the grindstone method has been used for the Claisen-Schmidt condensation to produce indolyl chalcones. jocpr.com Grinding a 3-acetyl-2-aryl-1H-indole with an aryl aldehyde and a catalyst like Mg(HSO₄)₂ can yield the desired product in 10-20 minutes in an exothermic reaction. jocpr.com

Table 3: Grindstone Synthesis of Indole Derivatives

| Product Type | Reactants | Catalyst | Time (min) | Key Findings | Reference(s) |

| Spiro Indole Derivatives | Isatin, Malononitrile, Rhodanine | Piperidine | 10-15 | Reaction completes in 15 mins; simple water wash work-up. | medcraveonline.com, medcraveonline.com |

| Indolyl Chalcones | 3-Acetyl-2-aryl-1H-indoles, Aryl aldehydes | Mg(HSO₄)₂ | 10-20 | Exothermic reaction; tacky solid forms. | jocpr.com |

| Indole Phenyl Pyrazoles | Indolylchalcone, Phenyl hydrazine | Glacial Acetic Acid | Not Specified | Higher yields and shorter reaction times than classical heating. | researchgate.net |

Strategic Application of Protective Groups in Ethynyl Indole Synthesis

In the multi-step synthesis of complex molecules like substituted 2-ethynyl-1H-indoles, the strategic use of protecting groups for the indole nitrogen is often crucial. The NH group of indole is acidic and can interfere with various reagents and reaction conditions, such as those involving strong bases or organometallic species. researchgate.net An appropriately chosen protecting group can mask the reactivity of the NH proton, enabling desired transformations at other positions of the indole ring, and can then be removed under mild conditions to yield the N-unsubstituted indole. researchgate.netorganic-chemistry.org

Electron-withdrawing groups are commonly employed for this purpose. For instance, the tosyl (Ts) and tert-butoxycarbonyl (Boc) groups are frequently used. mdpi.comresearchgate.net These groups can facilitate certain reactions; for example, an electron-withdrawing group on the nitrogen allows for the mild and selective C2-halogenation of the indole ring. organic-chemistry.org

A notable strategy involves the use of the 2-phenylsulfonylethyl group. researchgate.net This group is stable under various synthetic conditions but can be readily cleaved from the indole nitrogen by treatment with a base like potassium tert-butoxide, regenerating the free NH. researchgate.net Similarly, the N-(2-ethoxycarbonylethyl) group can be used, which is also removed under basic conditions. researchgate.net The choice of protecting group is critical, as some reactions may fail with an unprotected NH group or with an inappropriate protecting group. For example, certain palladium-catalyzed annulation reactions stop at the Sonogashira coupling stage if a free aniline is used, whereas the reaction proceeds to completion with a protected aniline. mdpi.com

Table 4: Common Nitrogen Protecting Groups in Indole Synthesis

| Protecting Group (PG) | Abbreviation | Introduction Method | Removal Conditions | Key Advantages | Reference(s) |

| p-Toluenesulfonyl | Ts | Reaction with Tosyl chloride (TsCl) in the presence of a base. | Reductive cleavage (e.g., Mg/MeOH) or strong base. | Increases acidity of N-H, stable to many reagents. | mdpi.com, researchgate.net |

| tert-Butoxycarbonyl | Boc | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O). | Acidic conditions (e.g., TFA) or heating. | Easily removed, tolerated in many reactions. | mdpi.com, researchgate.net |

| 2-Phenylsulfonylethyl | - | Conjugate addition of anilines to phenyl vinyl sulfone. | Base-mediated elimination (e.g., t-BuOK). | Readily removed under basic conditions. | researchgate.net |

| Benzyl | Bn | Reaction with Benzyl bromide (BnBr) in the presence of a base. | Hydrogenolysis (e.g., H₂, Pd/C). | Stable to a wide range of non-reductive conditions. | researchgate.net |

Reactivity and Transformational Chemistry of 2 Ethynyl 1h Indole

Chemical Transformations at the Ethynyl (B1212043) Moiety

The terminal alkyne of 2-ethynyl-1H-indole is a hub of reactivity, amenable to a variety of addition and cycloaddition reactions. These transformations provide a powerful means to introduce diverse functionalities and construct novel molecular architectures.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govorganic-chemistry.org This reaction is characterized by its reliability, specificity, and biocompatibility, making it a favored strategy for the conjugation of molecular fragments. nih.govjetir.org In the context of this compound derivatives, the CuAAC reaction provides a straightforward route to novel indole-triazole hybrids.

The reaction typically proceeds under mild conditions, often in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). researchgate.netnih.gov The scope of the reaction is broad, tolerating a wide range of functional groups on both the azide (B81097) and the alkyne partners. organic-chemistry.org For instance, the reaction of 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes with various aryl azides in the presence of a copper catalyst leads to the corresponding 1,2,3-triazole-linked indole (B1671886) derivatives in good to excellent yields. researchgate.netresearchgate.net The choice of catalyst, solvent, and temperature can influence the reaction efficiency. researchgate.net

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

| This compound Derivative | Azide | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | 1-Azido-3-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | Ethanol (B145695) | 70 | 90 | researchgate.net |

| 2-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | Ethanol | 70 | 92 | researchgate.net |

| 2-Phenyl-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | 1-Azido-3-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | Ethanol | 70 | 85 | researchgate.net |

| 2-Phenyl-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | Ethanol | 70 | 88 | researchgate.net |

Hydroamination and Related Addition Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of nitrogen-containing compounds. The ethynyl group of this compound and its derivatives can undergo both intermolecular and intramolecular hydroamination reactions, providing access to a variety of functionalized indoles and fused heterocyclic systems.

Intramolecular hydroamination of 2-alkynylanilines, which are structurally related to this compound, has been shown to be an effective method for the synthesis of 2-substituted indoles. For example, borane (B79455) catalysts such as B(C₆F₅)₃ can efficiently catalyze the intramolecular hydroamination of 2-alkynyl anilines to afford the corresponding indole derivatives in good to excellent yields.

While specific examples of intermolecular hydroamination directly on this compound are less common in the reviewed literature, the general reactivity of alkynes towards hydroamination suggests that this is a feasible transformation. The addition of amines to the alkyne would lead to the formation of enamines, which are versatile synthetic intermediates.

Table 2: Examples of Hydroamination and Related Addition Reactions

| Substrate | Reagent/Catalyst | Product Type | Yield (%) | Reference |

| 2-Alkynylanilines | B(C₆F₅)₃ (5 mol%) | 2-Substituted Indoles | Good to Excellent |

Gold-Catalyzed Oxidation and Subsequent Intramolecular Cyclization

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the case of this compound and its derivatives, gold catalysis can facilitate intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems. These reactions often proceed through a cascade mechanism, where the initial gold-catalyzed activation of the alkyne is followed by one or more subsequent bond-forming events.

For example, the gold-catalyzed reaction of 1-(indol-2-yl)-3-alkyn-1-ols undergoes a smooth cyclization in toluene (B28343) at room temperature to afford carbazole (B46965) derivatives in high yields. organic-chemistry.orgnih.gov The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which then undergoes a nucleophilic attack by the indole ring to form a six-membered intermediate. Subsequent dehydration leads to the aromatic carbazole core. organic-chemistry.org

Table 3: Examples of Gold-Catalyzed Intramolecular Cyclization of this compound Derivatives

| Substrate | Catalyst | Product | Solvent | Yield (%) | Reference |

| 1-(1-Methyl-1H-indol-2-yl)-3-phenylprop-2-yn-1-ol | AuCl₃ | 9-Methyl-2-phenyl-9H-carbazole | Toluene | 93 | organic-chemistry.org |

| 1-(1-Methyl-1H-indol-2-yl)-4-phenylbut-3-yn-2-ol | AuCl₃ | 3-Benzyl-9-methyl-9H-carbazole | Toluene | 85 | organic-chemistry.org |

| 1-(Indol-2-yl)-3-alkyn-1-ols | AuCl₃ | Carbazoles | Toluene | up to 93 | organic-chemistry.org |

| Propargyl-substituted heterocycles | Au catalyst | Fused pyrroloheterocycles | Various | Good to Excellent | organic-chemistry.org |

Reactions and Functionalization at the Indole Core

Beyond the reactivity of the ethynyl moiety, the indole nucleus of this compound offers opportunities for further functionalization, particularly at the C3 position. Cross-coupling reactions are a powerful tool for achieving this, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions for C3-Functionalization

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a highly effective method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the Sonogashira reaction can be employed to introduce an alkynyl substituent at the C3 position of the indole ring, provided a suitable leaving group (e.g., a halogen) is present at this position.

The reaction of a 3-halo-2-ethynyl-1H-indole derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would lead to the corresponding 3-alkynyl-2-ethynyl-1H-indole. This transformation significantly expands the molecular complexity and provides a scaffold for further chemical modifications. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. wikipedia.org

Research has demonstrated the successful application of the Sonogashira coupling for the C3-functionalization of indole derivatives. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile can be coupled with various terminal alkynes using a palladium catalyst and copper iodide to afford the corresponding 3-alkynyl derivatives in moderate to good yields. nih.gov This highlights the feasibility of applying this methodology to this compound systems.

Table 4: Examples of Sonogashira Coupling for C3-Functionalization of Indole Derivatives

| Indole Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 85 | nih.gov |

| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 90 | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 82 | nih.gov |

| Aryl Iodides | Terminal Alkynes | Palladium(II) β-oxoiminatophosphane complexes | None | Piperidine (B6355638) | Solvent-free | up to 99 | organic-chemistry.org |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis. In the context of indole chemistry, this reaction has been widely employed for the arylation of various positions of the indole ring. While specific examples detailing the Suzuki-Miyaura coupling directly on the terminal alkyne of this compound are scarce, the reaction is frequently used to functionalize halo-indoles. For instance, the Suzuki-Miyaura coupling of bromo-indoles with arylboronic acids is a well-established method for the synthesis of aryl-substituted indoles. The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl2 or Pd(OAc)2, a base (e.g., K3PO4 or K2CO3), and a suitable solvent system, often a mixture of an organic solvent and water. beilstein-journals.orgbeilstein-journals.orgnih.gov The successful application of these conditions to various indole substrates suggests the potential for analogous reactivity with a suitably activated this compound derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indole Derivatives

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | K₂CO₃ | DMF | 100 |

| Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 |

This table presents generalized conditions from reactions on various indole substrates, not specifically this compound.

Stille Coupling Reactions

The Stille coupling reaction provides another powerful method for C-C bond formation, utilizing organotin compounds as coupling partners. This reaction is known for its tolerance of a wide range of functional groups. In the realm of indole synthesis, Stille couplings have been performed on iodo-indole derivatives. For example, the reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organostannanes has been demonstrated, albeit with low to moderate yields (35-40%), using a palladium catalyst in DMF at 40°C. nih.gov The general mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The toxicity of organotin reagents is a notable drawback of this methodology. organic-chemistry.orglibretexts.org

Table 2: Conditions for Stille Coupling of a Substituted Indole

| Catalyst | Substrate | Coupling Partner | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(MeCN)₂ | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organostannane | DMF | 40 | 35-40 |

Heck Reaction Protocols

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a fundamental transformation in organic chemistry. While direct Heck reactions on the C2-ethynyl group of this compound are not prominently reported, the reaction is extensively used for the functionalization of halo-indoles with various alkenes. These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent, and can be promoted by conventional heating or microwave irradiation. nih.gov The reaction conditions can be adapted for a wide range of substrates, including complex natural product derivatives. The development of aqueous reaction conditions for the Heck diversification of indole-based substrates highlights the ongoing efforts to create more environmentally benign synthetic methods. nih.gov

Intramolecular Cyclization Reactions for Polycyclic Indole System Formation

The strategic placement of a reactive ethynyl group at the C2 position of the indole ring makes this compound and its derivatives excellent precursors for the synthesis of complex, fused polycyclic systems through intramolecular cyclization reactions.

Synthesis of Indolo[1,2-a]quinoline Derivatives

A notable application of this compound derivatives is in the synthesis of indolo[1,2-a]quinolines. Specifically, 1-(2-ethynylphenyl)-1H-indoles serve as key starting materials for this transformation. A method has been developed that involves a gold-catalyzed oxidation of the triple bond, followed by an acid-promoted intramolecular cyclization where the C2 position of the indole acts as the nucleophile. researchgate.netunimi.it This versatile reaction tolerates a wide array of substituents on the indole core and proceeds in good to excellent yields, ranging from 47% to 93%. unimi.it

Table 3: Gold/Acid-Catalyzed Synthesis of Indolo[1,2-a]quinolin-5(6H)-ones

| Catalyst System | Key Transformation | Product | Yield Range (%) |

| Gold catalyst / Acid | Oxidation of triple bond and intramolecular cyclization | Substituted indolo[1,2-a]quinolin-5(6H)-ones | 47-93 |

Formation of Indolo[1,2-f]phenanthridines

The synthesis of indolo[1,2-f]phenanthridines, another class of complex polycyclic systems, can be achieved from precursors derived from this compound. One approach involves a palladium-catalyzed domino C-N coupling/hydroamination/C-H arylation reaction sequence. researchgate.net Another convenient method for the construction of the indolo[1,2-f]phenanthridine core involves the reaction of arynes with 1-(2-bromophenyl)-1H-indole in the presence of a palladium catalyst. nih.gov Furthermore, an efficient palladium-catalyzed strategy has been developed utilizing N-(2-halophenyl)-indoles and iodobenzenes as starting materials, proceeding through a dual C-H bond activation. nih.gov

Cascade Transformations to Complex Indole Scaffolds

The reactivity of the 2-ethynyl group in indole derivatives opens up possibilities for elegant cascade reactions that rapidly build molecular complexity. researchgate.net These sequential reactions, often catalyzed by transition metals, allow for the formation of multiple bonds and rings in a single synthetic operation, avoiding the need for isolation of intermediates. For example, palladium-catalyzed domino reactions have been developed for the synthesis of various phenanthridine (B189435) derivatives in good yields from easily accessible starting materials. researchgate.net The development of such cascade strategies is a highly active area of research, as it provides an efficient pathway to novel and biologically intriguing indole-based polycyclic frameworks. nih.govresearchgate.net

Regioselective Functionalization at the C2 Position

Functionalization at the C2 position of this compound invariably involves the terminal alkyne. The acidic proton of the C-H bond and the electron-rich triple bond are the primary sites of reactivity, enabling the introduction of a variety of substituents.

The terminal C-H bond of the ethynyl group can be functionalized through coupling reactions, which serve as a powerful tool for C-C bond formation.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly effective for the C-H arylation or vinylation of this compound. The reaction typically proceeds under mild conditions and demonstrates broad substrate scope. nih.govrsc.org For instance, coupling this compound with various aryl iodides in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst in a suitable solvent with a base (e.g., triethylamine) affords a diverse range of 2-(arylethynyl)-1H-indole derivatives. nih.gov

| Indole Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | Good nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethylanisole | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 90% nih.gov |

| ortho-Ethynylaniline | Aryl Iodide | Pd Catalyst | 2,3-Diarylindole (via sequential reaction) | Not specified rsc.org |

Acylation: While direct C-H acylation of the terminal alkyne can be challenging, formation of a 2-indolyl ynone can be achieved through coupling with acyl chlorides, often after converting the terminal alkyne to its corresponding metal acetylide.

Beyond C-H functionalization, the ethynyl group is a precursor to various other functionalities at the C2 position.

Hydration to 2-Acylindoles: The hydration of the alkyne moiety in this compound provides a direct route to 2-acetyl-1H-indole. This reaction typically occurs under acidic conditions, often with the aid of a mercury salt catalyst, and follows Markovnikov's rule to yield the corresponding methyl ketone. The resulting 2-acetylindole (B14031) is a key intermediate for further transformations. researchgate.netnih.gov

Cycloaddition Reactions: The alkyne at the C2 position can participate in various cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, can be used to synthesize 2-(1,2,3-triazol-4-yl)-1H-indoles from this compound and various organic azides. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. acs.org

Derivatization Involving Group Migration (e.g., Acyl Group Migration)

A key transformation in the chemistry of substituted indoles is the migration of functional groups between positions on the indole ring. The migration of an acyl group from the C2 to the C3 position is a significant, albeit sometimes challenging, synthetic step that enables access to the thermodynamically more stable 3-acylindole isomers. nih.gov

This rearrangement can be initiated from a 2-acylindole, which, as mentioned, can be synthesized from this compound via hydration. The migration is often acid-catalyzed. For example, treating 2-acetylindole with polyphosphoric acid (PPA) at elevated temperatures can induce its rearrangement to 3-acetylindole. researchgate.net This process is believed to proceed through an N-protonated or N-acyl intermediate, facilitating the intramolecular electrophilic substitution at the C3 position. More recent studies have shown that trifluoromethanesulfonic acid can also effectively facilitate the migration of substituents from the C3 to the C2 position, indicating the reversibility and acid-driven nature of these migrations. nih.gov The ability to promote a C2 to C3 migration is crucial as it unlocks pathways to a wide array of 3-substituted indoles from a common 2-ethynyl precursor.

Synthesis of 3-Amidylindoles and 3-Cyanoindoles

Once an acyl group has been installed at the C3 position via the hydration-migration sequence, it serves as a versatile handle for the synthesis of other important derivatives.

3-Amidylindoles: A 3-acylindole can be converted to a 3-amidylindole through a Beckmann rearrangement of the corresponding oxime. The 3-acylindole is first reacted with hydroxylamine (B1172632) to form an oxime. Treatment of this oxime with an acid catalyst (such as PPA or sulfuric acid) induces the rearrangement to yield the N-substituted 3-carboxamide derivative (an amidylindole).

3-Cyanoindoles: The synthesis of 3-cyanoindoles from 3-acylindoles can also be achieved via the oxime intermediate. Dehydration of the aldoxime derived from a 3-formylindole, or a related ketoxime, using various dehydrating agents (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride, or Burgess reagent) leads to the formation of the nitrile group at the C3 position. nih.gov Several methods exist for the direct synthesis of 3-cyanoindoles, often starting from different precursors, highlighting the importance of this structural motif. rsc.orgresearchgate.netresearchgate.net

Synthesis of 3-Hydroxymethylindoles and α-Hydroxyindolyl Acetate (B1210297) Indoles

The 3-acylindole intermediate is also a direct precursor to valuable alcohol derivatives at the C3 position.

3-Hydroxymethylindoles: The carbonyl of a 3-acylindole can be readily reduced to a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can selectively reduce the ketone to a secondary alcohol, yielding a 3-(1-hydroxyethyl)-1H-indole. If the starting material is a 3-formylindole, the product would be a 3-hydroxymethylindole.

α-Hydroxyindolyl Acetate Indoles: The 3-(1-hydroxyethyl)-1H-indole obtained from the reduction can be subsequently acylated to form the corresponding α-hydroxyindolyl acetate. Reaction with acetyl chloride or acetic anhydride in the presence of a base (like pyridine) will yield the acetate ester. This two-step reduction-acetylation sequence provides a straightforward method for converting a 3-acylindole into a more complex, functionalized side chain.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethynyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-ethynyl-1H-indole, offering precise insights into the proton and carbon environments within the molecule.

One-dimensional NMR provides fundamental information about the chemical structure. In the ¹H NMR spectrum of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, a derivative of this compound, the ethynyl (B1212043) proton appears as a triplet at approximately 2.40 ppm. nih.gov The protons on the indole (B1671886) ring typically resonate in the aromatic region between 7.19 and 7.69 ppm. nih.gov The methylene (B1212753) protons adjacent to the nitrogen and the alkyne group show a singlet at 5.04 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. For 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, the quaternary carbons of the indole ring appear at various shifts, including 137.3 ppm and 126.6 ppm. nih.gov The carbon atoms of the ethynyl group resonate around 76.5 ppm (quaternary carbon) and 74.2 ppm (methine carbon). nih.gov The chemical shifts can be influenced by the solvent and any substituents on the indole ring. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole NH | ~8.66 (broad singlet) | - |

| Indole Aromatic CH | 7.19 - 7.69 (multiplets) | 110.7 - 126.4 |

| Indole C2 (with CN) | - | 106.0 |

| Indole Quaternary C | - | 113.2, 126.2, 126.6, 137.1, 137.3 |

| Ethynyl CH | 2.40 (triplet) | 74.2 |

| Ethynyl C | - | 76.5 |

| N-CH₂ | 5.04 (singlet) | 34.4 |

Note: Data is for 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile and 1H-indole-2-carbonitrile and may vary for the parent this compound and other derivatives. nih.gov

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in one-dimensional spectra, especially for complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For indole derivatives, COSY spectra clearly show correlations between adjacent protons on the aromatic ring, such as H4-H5, H5-H6, and H6-H7, which aids in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals corresponding to each protonated carbon in the indole ring and any aliphatic side chains. researchgate.netmdpi.com For instance, the proton signal at 5.04 ppm in 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile would show a cross-peak with the carbon signal at 34.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edu This technique is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the ethynyl proton could show a correlation to the C2 and C3 carbons of the indole ring, confirming its position. Similarly, the indole NH proton can show correlations to carbons C2, C3, and C7a, helping to define the heterocyclic ring structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is highly effective for identifying key functional groups in this compound. The most characteristic vibrations include:

N-H Stretch: A sharp band typically appears around 3406 cm⁻¹ for the indole N-H group. researchgate.net

C≡C-H Stretch: The terminal alkyne C-H bond gives rise to a sharp, often strong, absorption near 3289 cm⁻¹. rsc.org

C≡C Stretch: The carbon-carbon triple bond stretch is observed as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. For a related compound, 5-ethynyl-2,3,3-trimethyl-3H-indole, this peak is seen at 2099 cm⁻¹. liverpool.ac.uk

Aromatic C=C Stretch: The indole ring exhibits characteristic C=C stretching vibrations within the 1450-1620 cm⁻¹ range. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are typically found below 900 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3406 researchgate.net |

| Alkyne ≡C-H | Stretch | ~3289 rsc.org |

| Alkyne C≡C | Stretch | 2099 - 2203 liverpool.ac.uk |

| Aromatic C=C | Stretch | 1456 - 1616 researchgate.net |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the conjugated π-system.

The UV-Vis spectrum of indole and its derivatives is characterized by distinct absorption bands arising from π-π* transitions within the aromatic system. The conjugation of the ethynyl group at the C2 position is expected to influence these absorptions. Indole itself typically shows two main absorption bands, one around 270-290 nm and a stronger one near 220 nm. The introduction of the ethynyl group can cause a red shift (bathochromic shift) of these absorptions to longer wavelengths and may alter their intensities. For instance, various indole analogues have been characterized using UV-Vis spectroscopy, with measurements often performed in solvents like methanol. researchdata.edu.au The specific absorption maxima (λmax) and molar absorptivity values are dependent on the substitution pattern and the solvent used. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular weight determination and structural analysis of this compound derivatives. It provides vital information on the mass-to-charge ratio (m/z) of molecular ions and their fragments, confirming molecular formulas and offering insights into the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing indole derivatives, which might be thermally labile. libretexts.org This method allows for the ionization of molecules directly from a liquid phase, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. libretexts.org The resulting mass spectrum displays peaks corresponding to these molecular ions, allowing for the confirmation of the molecular weight of the synthesized compounds. libretexts.orgmdpi.com

In the analysis of indole derivatives, ESI-MS has been effectively used to confirm the products of synthetic reactions. For instance, in the synthesis of 2-substituted indoles via palladium-catalyzed cyclization of 2-alkynylanilines, ESI-MS was used to identify the molecular ions of the products. mdpi.com Studies on various indole derivatives have established general fragmentation pathways that aid in their structural elucidation. nih.gov While 3-substituted indoles have shown a tendency to form [2M-H]⁺ dimeric species in ESI-MS, this phenomenon is notably absent for indoles substituted only at the 2-position. brad.ac.uk

The following table summarizes ESI-MS data for several indole derivatives, demonstrating the application of this technique in their characterization.

| Compound Name | Derivative Type | Ionization Mode | Observed m/z ([M-H]⁻ or [M+H]⁺) | Reference |

| 2-Hexyl-1H-indole | 2-Substituted Indole | ESI⁻ | 200 | mdpi.com |

| 2-Cyclopropyl-1H-indole | 2-Substituted Indole | ESI⁻ | 156 | mdpi.com |

| 2-(4-Methoxy-3-methylphenyl)-1H-indole | 2-Substituted Indole | ESI⁻ | 236 | mdpi.com |

| (S)-3-(3-((7-Iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | Fused Indole System Derivative | ESI⁺ | 394.1 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. chromatographyonline.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For newly synthesized this compound derivatives, HRMS is the definitive method for confirming their molecular formula. mdpi.comnih.gov

The precision of HRMS is typically expressed in parts per million (ppm) error between the calculated exact mass and the experimentally observed mass. An error of less than 5 ppm is generally required to unambiguously identify a molecule. chromatographyonline.com Various indole derivatives have been characterized using HRMS, often coupled with ESI, to confirm their successful synthesis. mdpi.commdpi.comnih.gov

The table below presents HRMS data for representative indole derivatives, highlighting the accuracy of this technique.

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Mass Error (ppm) | Ion Type | Reference |

| 2-Hexyl-1H-indole | C₁₄H₁₈N | 200.1439 | 200.1438 | -0.5 | [M-H]⁻ | mdpi.com |

| N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | C₂₂H₁₉N₃NaO₃ | 396.1319 | 396.1373 | 13.6 | [M+Na]⁺ | mdpi.com |

| Methyl 3-nitro-4-(carbazol-9-yl)-1H-indole-6-carboxylate | C₂₂H₁₄N₃O₄ | 384.0990 | 384.0990 | 0.0 | [M-H]⁻ | mdpi.com |

| N-(4-methoxyphenyl)-4-(carbazol-9-yl)-1H-indole-6-carboxamide | C₂₂H₁₆N₃O₄ | 386.1146 | 386.1149 | 0.78 | [M-H]⁻ | mdpi.com |

| N-(9-octyl-9H-carbazol-3-yl)-2-chloro-N-(9-octyl-9H-carbazol-3-yl)-7H-purin-6-amine | C₄₀H₃₈N₉ | 644.3245 | 644.3234 | -1.70 | [M+H]⁺ | mdpi.com |

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structure determination. uhu-ciqso.es This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orguol.de The analysis yields a detailed three-dimensional electron density map, from which the positions of individual atoms can be determined. wikipedia.org

For derivatives of this compound, SC-XRD analysis provides irrefutable proof of structure and reveals key solid-state features. For example, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the drug fluvastatin, was determined using SC-XRD. scirp.org The analysis revealed its orthorhombic crystal system and Pna21 space group, and provided precise measurements of intramolecular parameters, such as the 111.5 (3)° dihedral angle between the indole plane and the 4-fluorophenyl ring. scirp.org SC-XRD is also crucial for determining the absolute configuration of chiral indole derivatives. nih.gov The structure of complex derivatives, such as those containing a pyrimido[4,5-b]indole core, have also been confirmed by this method. mdpi.com

The table below summarizes crystallographic data obtained for selected indole derivatives.

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Orthorhombic | Pna2₁ | Dihedral angle between indole plane and 4-F-phenyl ring is 111.5 (3)°. | scirp.org |

| 3-(Piperidin-3-yl)-1H-indole | Monoclinic | P2₁/n | Forms a racemic conglomerate of homoenantiomeric crystals. | nih.gov |

| 5-Fluoro-3-(piperidin-3-yl)-1H-indole | Monoclinic | P2₁/c | Crystallizes as a "true racemate" in a centrosymmetric space group. | nih.gov |

| 5-Methoxy-3-(piperidin-3-yl)-1H-indole | Monoclinic | C2/c | Crystallizes as a "true racemate" in a centrosymmetric space group. | nih.gov |

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound derivatives from reaction mixtures are critical steps to obtain materials of high purity for subsequent analysis and application. Chromatographic techniques are the primary methods employed for this purpose.

The most common method for the purification of indole derivatives is flash column chromatography using silica (B1680970) gel as the stationary phase. nih.govbeilstein-journals.orgmdpi.com The selection of an appropriate mobile phase, typically a mixture of non-polar and polar solvents like petroleum ether (or hexane) and ethyl acetate (B1210297), is crucial for achieving effective separation. mdpi.combeilstein-journals.org The progress of the purification is often monitored by thin-layer chromatography (TLC), which is also used to track the progress of the initial chemical reaction. mdpi.commdpi.comrsc.org

For analytical purposes and for the separation of complex mixtures or enantiomers, High-Performance Liquid Chromatography (HPLC) is employed. mdpi.comnih.gov Reverse-phase HPLC, using columns like C18, is a common configuration for analyzing indole derivatives. sielc.com In some cases, semi-preparative HPLC is used to separate diastereomers that are difficult to resolve by column chromatography. nih.gov

The following table lists examples of chromatographic conditions used for the purification of various indole derivatives.

| Compound Name | Purification Method | Stationary Phase | Mobile Phase / Eluent System | Reference |

| 1H-Indole-2-carbonitrile | Flash Column Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (80:20) | nih.gov, mdpi.com |